Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate
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Overview
Description
Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate typically involves the reaction of ethylenediamine with an excess of trifluoroacetic anhydride to form N,N’-di(trifluoroacetyl)ethylenediamine. This intermediate is then reacted with methyl β-bromopropionate in the presence of a base such as sodium hydroxide, potassium hydroxide, or sodium hydride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate
- Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
This compound is unique due to the presence of both the trifluoroacetyl and ethyl ester groups, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H13F3N2O3 |
---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3 |
InChI Key |
CVTIKHYIIZIYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCN1C(=O)C(F)(F)F |
Origin of Product |
United States |
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